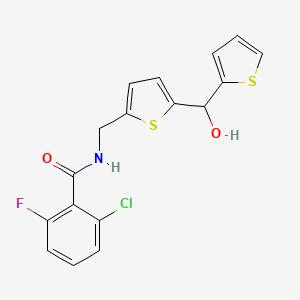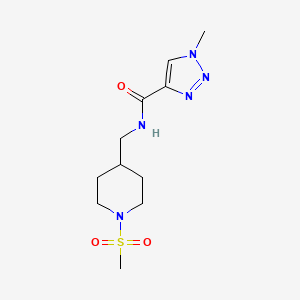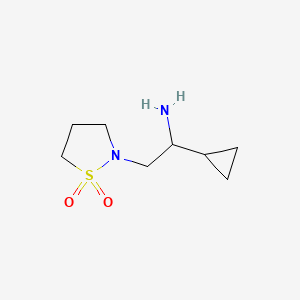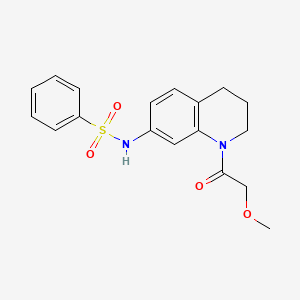![molecular formula C22H16N2O4S2 B2556447 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-74-8](/img/structure/B2556447.png)
4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, related compounds have been synthesized in the literature. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not explicitly mentioned in the literature .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems, including some types of cancer and rheumatoid arthritis.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity . This means they could potentially be used in the development of new antibiotics, which are desperately needed due to the increasing prevalence of antibiotic-resistant bacteria.
Antifungal Activity
These compounds have also shown antifungal properties . Fungal infections are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals, so new antifungal drugs are continually needed.
Antiviral Activity
Thiazole derivatives have been found to have antiviral effects . This could potentially make them useful in the treatment of various viral diseases, including HIV/AIDS and influenza.
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on prostate cancer . This suggests that they could potentially be used in the development of new cancer treatments.
Antibacterial Activity
In conjunction with cell-penetrating peptides, certain thiazole and sulfonamide derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests a promising antibacterial therapeutic strategy.
Mechanism of Action
properties
IUPAC Name |
4-benzoyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-30(27,28)17-11-12-18-19(13-17)29-22(23-18)24-21(26)16-9-7-15(8-10-16)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJPZGAJFBWTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)
![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

